2-chloro-N-(3-cyanothiophen-2-yl)benzamide
Description
2-Chloro-N-(3-cyanothiophen-2-yl)benzamide is a benzamide derivative featuring a thiophene ring substituted with a cyano group at the 3-position and a chlorinated benzamide moiety. This compound is structurally characterized by its amide linkage, which bridges the 2-chlorobenzoyl group and the 3-cyanothiophen-2-yl substituent. Such methods are likely applicable to its synthesis, given the prevalence of similar protocols for structurally related benzamides .
Properties
IUPAC Name |
2-chloro-N-(3-cyanothiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-10-4-2-1-3-9(10)11(16)15-12-8(7-14)5-6-17-12/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCADQIYKSDSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyanothiophen-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-cyanothiophene-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyanothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted benzamides with various functional groups.
Reduction: The major product is 2-chloro-N-(3-aminothiophen-2-yl)benzamide.
Oxidation: Products include sulfoxides and sulfones of the thiophene ring.
Scientific Research Applications
2-chloro-N-(3-cyanothiophen-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Moieties
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound shares the 3-cyanothiophen-2-yl group but replaces the 2-chlorobenzamide with a 2-(thiophen-2-yl)acetamide. The synthesis involves a two-step process: activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride, followed by reaction with 2-aminothiophene-3-carbonitrile .
- N-(3-Acetyl-2-thienyl)acetamides: Derivatives such as N-(3-acetyl-2-thienyl)-2-bromoacetamide feature acetylated thiophene rings. These compounds are synthesized via direct acylation of 3-acetylthiophen-2-amine with halogenated acetyl chlorides .
Chlorinated Benzamide Derivatives
- GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide): A clinically relevant hedgehog pathway inhibitor, GDC-0449 shares the 2-chlorobenzamide core but incorporates a pyridinylphenyl group and a sulfonyl substituent. The target compound’s lack of a sulfonyl group may limit its enzyme-binding affinity compared to GDC-0447.
- Its molecular weight (324.78 g/mol) and polar surface area differ significantly from the target compound, influencing pharmacokinetic properties .
- 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide: With an indole-ethyl substituent, this compound demonstrates higher molecular weight (328.8 g/mol) and lipophilicity (XLogP3: 3.9) compared to the target molecule.
Bioactivity Comparisons
- Antimicrobial and Anticancer Activity: Chlorinated benzamides like chlorambucil and chloroquine are known for their anticancer and antimalarial activities, attributed to the chlorine atom’s electron-withdrawing effects and enhanced DNA alkylation or heme polymerization inhibition .
Enzyme Inhibition :
Sulfamoyl benzamide derivatives (e.g., 3j and 4d) inhibit h-NTPDases with sub-micromolar IC50 values, driven by sulfonamide-enzyme interactions . The absence of a sulfonamide group in the target compound may limit similar efficacy but could reduce off-target effects.
Physicochemical Properties
Discussion of Key Differences and Implications
- Aromatic Interactions: The chlorobenzamide moiety facilitates π-π stacking with biological targets, a feature shared with GDC-0449 but absent in non-chlorinated derivatives .
- Solubility and Bioavailability: The cyanothiophene group may reduce aqueous solubility compared to sulfonamide-containing analogues, necessitating formulation optimization for in vivo applications .
Biological Activity
2-chloro-N-(3-cyanothiophen-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article compiles various findings from recent studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound can be synthesized through a two-step process involving the activation of 2-(thiophen-2-yl)acetic acid followed by acylation with 2-aminothiophene-3-carbonitrile. The synthesis pathway has been documented in literature, highlighting the importance of structural confirmation through techniques such as IR, NMR, and X-ray diffraction .
Antioxidant Activity
The antioxidant activity of this compound was assessed using the ABTS assay, where it demonstrated moderate antioxidant properties. This suggests its potential utility in combating oxidative stress-related diseases .
Antimicrobial Activity
The compound exhibited significant antimicrobial activity against various microbial strains, including both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. The microdilution method was employed to evaluate its effectiveness, revealing promising results that warrant further investigation .
| Microbial Strain | Activity Level |
|---|---|
| Candida glabrata | Significant |
| Candida krusei | Significant |
| Gram-positive bacteria | Moderate to significant |
| Gram-negative bacteria | Moderate to significant |
Inhibition Studies
Recent studies have also explored derivatives of this compound as selective α-glucosidase inhibitors. For instance, a related compound demonstrated an IC value of 2.11 μM against α-glucosidase, showcasing a remarkable selectivity over α-amylase. This positions it as a potential candidate for diabetes management therapies .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, molecular docking studies have suggested interactions with key enzymes involved in metabolic pathways. The compound's ability to inhibit α-glucosidase indicates that it may interfere with carbohydrate metabolism, thereby influencing blood glucose levels .
Case Study: Antimicrobial Efficacy
In one study focusing on the antimicrobial properties of related compounds, researchers found that modifications in the molecular structure could enhance activity against specific pathogens. For example, compounds with electron-withdrawing groups showed improved inhibition rates against Sclerotinia sclerotiorum, indicating that structural modifications could be a viable strategy for developing more effective antimicrobial agents .
Case Study: Antioxidant Potential
Another investigation into the antioxidant capabilities revealed that certain derivatives exhibited comparable potency to established antioxidants like ascorbic acid. This finding underscores the potential of these compounds in therapeutic applications aimed at oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
